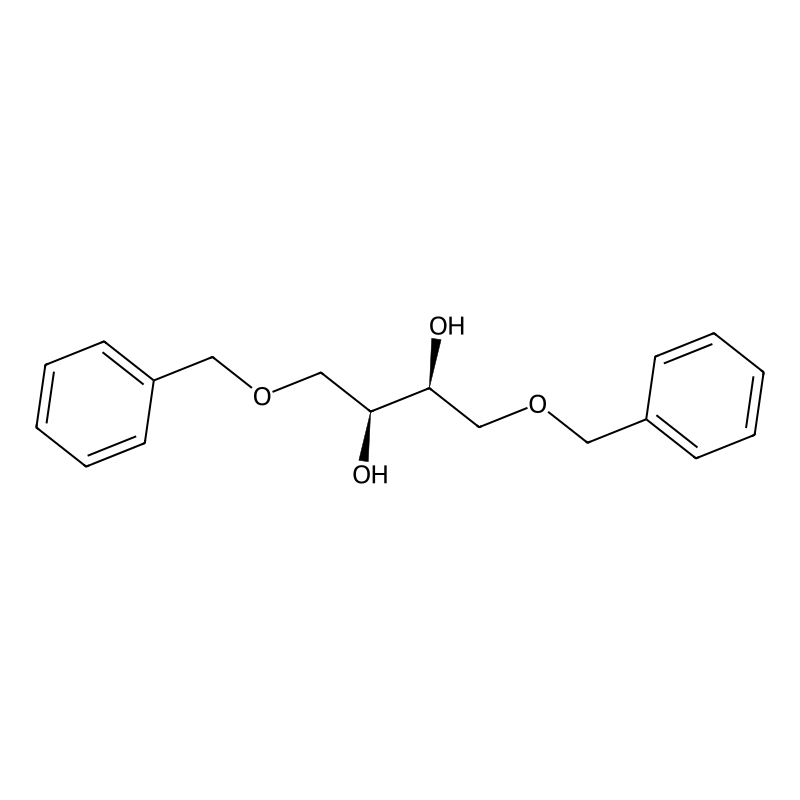

(-)-1,4-Di-O-benzyl-L-threitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(-)-1,4-Di-O-benzyl-L-threitol is an organic compound with the molecular formula C18H22O4. It belongs to the class of homochiral compounds and is derived from L-tartaric acid. This compound features two benzyl groups attached to the 1 and 4 positions of the threitol backbone, which contributes to its unique properties and reactivity. The compound is often utilized in organic synthesis due to its ability to act as a chiral auxiliary in various

Synthesis and Use as a Chiral Building Block:

(-)-1,4-Di-O-benzyl-L-threitol is a chiral compound, meaning it exists in two non-superimposable mirror image forms. The L-enantiomer, denoted by (-), is commonly used in scientific research as a versatile chiral building block for the synthesis of various complex molecules. Its readily available hydroxyl groups and well-defined stereochemistry make it a valuable starting material for the construction of new molecules with specific spatial arrangements of atoms, crucial for biological activity and material properties. Studies have demonstrated its application in the synthesis of several important classes of compounds, including:

- Carbohydrates: (-)-1,4-Di-O-benzyl-L-threitol can be transformed into various carbohydrate derivatives, including sugars and glycosides, which are essential components of biological systems and can be used in the development of new drugs and functional materials.

- Heterocycles: The chiral backbone of (-)-1,4-Di-O-benzyl-L-threitol can be incorporated into the structure of heterocyclic compounds, which are ring-shaped molecules containing atoms other than carbon. These heterocycles are prevalent in pharmaceuticals and natural products, and their synthesis using (-)-1,4-Di-O-benzyl-L-threitol allows for the creation of enantiopure forms with desired biological properties [].

- Natural Products: The compound can serve as a precursor for the synthesis of complex natural products with diverse biological activities. These natural products offer inspiration and potential starting points for the development of new drugs and therapeutic agents.

Other Potential Applications:

Beyond its role as a chiral building block, (-)-1,4-Di-O-benzyl-L-threitol holds promise for other scientific research applications, including:

- Asymmetric Catalysis: The unique structure and chirality of the molecule offer potential for its use as a catalyst in asymmetric reactions, where the formation of one enantiomer is selectively favored over the other. This has implications for the development of more efficient and sustainable synthetic processes [].

- Material Science: The self-assembly properties of (-)-1,4-Di-O-benzyl-L-threitol, driven by its hydrogen bonding and chirality, could be explored for the design of novel functional materials with specific properties, such as chiral recognition and controlled self-assembly [].

- Alkylation: (-)-1,4-Di-O-benzyl-L-threitol can react with various alkyl halides, such as methyl iodide and butyl iodide, yielding products with varying yields (e.g., 62% yield with methyl iodide) .

- Desymmetrization: This compound has been employed in asymmetric synthesis strategies, particularly in the formation of axially chiral biaryls through desymmetrization techniques .

- Formation of derivatives: It can also be converted into other derivatives by reacting with electrophiles like p-toluenesulfonyl chloride or methanesulfonyl chloride .

Research indicates that (-)-1,4-Di-O-benzyl-L-threitol exhibits interesting biological activities. It has been studied for its potential applications in medicinal chemistry, particularly in drug development. Its structural characteristics allow it to interact with biological systems effectively, although specific biological assays and mechanisms of action require further investigation.

The synthesis of (-)-1,4-Di-O-benzyl-L-threitol typically involves the following steps:

- Starting Material: L-tartaric acid serves as the primary starting material.

- Protection of Hydroxyl Groups: The hydroxyl groups on the tartaric acid are protected using benzyl groups.

- Reduction: The protected intermediate is then reduced to yield (-)-1,4-Di-O-benzyl-L-threitol.

- Purification: The final product is purified through chromatography techniques to obtain a high-purity compound .

The unique structure of (-)-1,4-Di-O-benzyl-L-threitol makes it valuable in various applications:

- Chiral Auxiliary: It is widely used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds.

- Pharmaceutical Development: Its potential biological activity positions it as a candidate for further research in drug development.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving (-)-1,4-Di-O-benzyl-L-threitol have focused on its reactivity with different electrophiles and nucleophiles. These studies help elucidate its role in various chemical transformations and its potential interactions within biological systems. Further research is needed to fully understand these interactions and their implications for medicinal chemistry.

Several compounds share structural similarities with (-)-1,4-Di-O-benzyl-L-threitol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Di-O-benzyl-D-threitol | Same structure but D-enantiomer | Different optical activity |

| 2,3-Di-O-isopropylidene-L-threitol | Isopropylidene protection at 2 and 3 positions | Increased stability and reactivity |

| Dimethyl 2,3-O-isopropylidene-L-tartrate | Similar backbone but different protective groups | Used in different synthetic pathways |

The uniqueness of (-)-1,4-Di-O-benzyl-L-threitol lies in its specific chiral configuration and functional groups that make it particularly effective as a chiral auxiliary compared to its analogs.

The development of (-)-1,4-Di-O-benzyl-L-threitol as a chiral auxiliary emerged from foundational work in the 1960s and evolved through systematic investigations spanning several decades. The compound's synthetic route was initially established through pioneering research by Carmack, Feit, and Inouye, who developed the fundamental methodology for accessing threitol derivatives from readily available tartaric acid precursors. This early work laid the groundwork for what would become one of the most reliable and widely applicable chiral auxiliaries in asymmetric synthesis.

The historical significance of this compound becomes apparent when examining the broader context of chiral auxiliary development in organic chemistry. Chiral auxiliaries were formally introduced by Elias James Corey in 1975 with chiral 8-phenylmenthol and by Barry Trost in 1980 with chiral mandelic acid. However, these early auxiliaries presented significant limitations, including difficult preparation procedures and modest stereochemical control in many transformations. The development of (-)-1,4-Di-O-benzyl-L-threitol addressed many of these shortcomings by providing an auxiliary that could be synthesized efficiently from inexpensive starting materials while delivering exceptional stereochemical control.

The compound's emergence as a premier chiral auxiliary gained particular momentum through the work of Eugene Mash and colleagues, who systematically demonstrated its effectiveness across multiple reaction types. Their comprehensive studies in the 1980s and 1990s established the synthetic protocols that remain standard today, beginning with L-tartaric acid and proceeding through a well-defined sequence involving protection, reduction, and selective functionalization steps. This research demonstrated that the auxiliary could be produced inexpensively in significant quantities while maintaining high optical purity, addressing a critical limitation of many earlier chiral auxiliaries.

The historical development also reflects the compound's role in advancing fundamental understanding of stereocontrol mechanisms in organic synthesis. Early investigations revealed that the benzyl ether substituents not only serve as protecting groups but also play crucial roles in dictating the conformational preferences of intermediate complexes during key bond-forming reactions. This mechanistic insight has proven invaluable for rational design of new transformations and has influenced the development of related auxiliary systems.

Significance in Asymmetric Synthesis

The significance of (-)-1,4-Di-O-benzyl-L-threitol in asymmetric synthesis extends across multiple dimensions, encompassing both its direct applications in stereoselective transformations and its broader impact on synthetic methodology development. The compound has demonstrated exceptional utility in asymmetric cyclopropanation reactions, where it enables the preparation of enantiomerically pure cyclopropanes with remarkable efficiency and selectivity. Research has shown that 2-cyclohexen-1-one 1,4-di-O-benzyl-L-threitol ketals undergo efficient and diastereoselective cyclopropanation when treated with Simmons-Smith reagent, yielding 90-98% of product with 9:1 diastereomeric ratios.

Beyond cyclopropanation, the auxiliary has proven instrumental in the asymmetric synthesis of axially chiral biaryls, representing one of the most challenging areas of stereocontrol in organic synthesis. Sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl with 1,4-di-O-benzyl-L-threitol under Mitsunobu conditions provides desymmetrized biphenyldiol derivatives with exclusive S-axial chirality. This methodology has enabled access to structurally diverse axially chiral compounds that serve as important intermediates in pharmaceutical synthesis and materials science applications.

The compound's utility extends to the preparation of complex natural products and bioactive molecules. Its application in synthesizing glycosidase inhibitors, including lentiginosine and (+)-α-conhydrine, demonstrates its value in accessing therapeutically relevant targets. The auxiliary's ability to induce high diastereoselectivity in reactions with Grignard reagents, often exceeding 99:1 diastereomeric ratios, makes it particularly valuable for constructing sterically demanding quaternary centers and other challenging structural motifs.

The auxiliary's significance is further underscored by its role in developing new synthetic methodologies. Its unique structural features have inspired the design of related chiral auxiliaries and have contributed to advancing theoretical understanding of stereocontrol mechanisms. The compound's consistent performance across diverse reaction conditions and substrate classes has made it a benchmark for evaluating new auxiliary systems and reaction protocols.

Chiral Auxiliary Design Principles

The design principles underlying (-)-1,4-Di-O-benzyl-L-threitol reflect sophisticated understanding of conformational control and steric interactions in asymmetric synthesis. The compound's effectiveness as a chiral auxiliary stems from several key structural features that work synergistically to provide exceptional stereochemical control. The rigid threitol backbone enforces specific conformational preferences that position the benzyl substituents to create well-defined steric environments around reactive centers.

A fundamental design principle involves the strategic placement of the benzyl ether groups at the 1 and 4 positions of the threitol framework. These substituents serve multiple functions beyond simple protection of hydroxyl groups. They create asymmetric steric environments that bias the approach of nucleophiles and electrophiles to specific faces of reactive intermediates. The benzyl groups also provide ultraviolet chromophores that facilitate monitoring of reactions and purification processes, addressing practical considerations in synthetic applications.

The auxiliary's design incorporates principles of removability and recoverability that are essential for practical synthetic applications. The benzyl ether linkages can be cleaved under mild conditions using hydrogenolysis or other standard deprotection methods, allowing for efficient recovery of the auxiliary without compromising the integrity of sensitive functional groups in target molecules. This feature addresses a critical limitation of many chiral auxiliaries that require harsh conditions for removal, often leading to decomposition or racemization of desired products.

Conformational analysis reveals that the threitol backbone adopts preferred conformations that position the benzyl substituents in well-defined spatial arrangements. These conformational preferences are reinforced by intramolecular interactions and create predictable steric environments that can be exploited for rational design of stereoselective transformations. The auxiliary's design principles have been validated through extensive computational studies and crystallographic analyses that confirm the proposed stereocontrol mechanisms.

| Design Feature | Function | Impact on Selectivity |

|---|---|---|

| Rigid threitol backbone | Conformational control | High facial selectivity |

| Benzyl ether substitution | Steric differentiation | Enhanced diastereoselectivity |

| 1,4-positioning pattern | Optimal steric bias | Predictable stereocontrol |

| Removable protecting groups | Auxiliary recovery | Sustainable synthesis |

| Ultraviolet chromophore | Reaction monitoring | Improved practicality |

The auxiliary's design also reflects principles of substrate generality and reaction compatibility. Its relatively inert benzyl ether substituents are compatible with a wide range of reaction conditions, including organometallic reagents, oxidizing agents, and acidic or basic media. This broad compatibility enables its application across diverse synthetic transformations without concerns about auxiliary decomposition or unwanted side reactions.

The compound's molecular weight and physical properties represent another important design consideration. With a molecular weight of 302.37 grams per mole, the auxiliary is substantial enough to provide significant steric influence while remaining manageable from practical perspectives. Its solid state at room temperature (melting point 56-59°C) facilitates handling and purification, while its solubility characteristics enable application in various solvent systems commonly employed in organic synthesis.

The most well-established synthesis of (-)-1,4-Di-O-benzyl-L-threitol begins with L-tartaric acid, a naturally occurring chiral compound. This route exploits the inherent stereochemistry of L-tartaric acid to preserve the (2S,3S) configuration in the final product [4] [5]. The process involves three key transformations:

Protection of Tartaric Acid:

L-Tartaric acid is first converted to dimethyl 2,3-O-isopropylidene-L-tartrate by reacting with 2,2-dimethoxypropane in methanol under acidic conditions. This step introduces an isopropylidene protecting group at the 2,3-diol positions, leaving the 1,4-hydroxyl groups free for subsequent functionalization [4]. The reaction achieves yields of 85–92%, with purity confirmed by gas chromatography [4].Reduction to Diol Intermediate:

The protected tartrate undergoes reduction using lithium aluminum hydride (LiAlH4) in diethyl ether, yielding 2,3-di-O-isopropylidene-L-threitol. This step converts ester groups to primary alcohols while retaining the stereochemical integrity of the molecule [4].Benzylation and Deprotection:

The 1,4-hydroxyl groups of the threitol intermediate are benzylated using benzyl bromide in tetrahydrofuran (THF) with sodium hydride as a base. Subsequent acid-catalyzed hydrolysis removes the isopropylidene protecting group, yielding (-)-1,4-Di-O-benzyl-L-threitol [4]. Final purification via recrystallization from chloroform/hexanes produces the compound in 57–63% yield [4].

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Isopropylidene protection | 2,2-Dimethoxypropane, H+ | 85–92% |

| LiAlH4 reduction | LiAlH4, diethyl ether | 54–66% |

| Benzylation and deprotection | BnBr, NaH, THF; HCl/MeOH | 57–63% |

This route benefits from the commercial availability of L-tartaric acid and the scalability of intermediate purification steps [5].

Reduction of Dimethyl 2,3-O-isopropylidene-L-tartrate

The reduction of dimethyl 2,3-O-isopropylidene-L-tartrate to 2,3-di-O-isopropylidene-L-threitol is a critical stereospecific step. LiAlH4 serves as the reducing agent, selectively reducing ester groups to primary alcohols without affecting the acetal-protected diol [4]. Key parameters include:

- Stoichiometry: A 1.7:1 molar ratio of LiAlH4 to tartrate ester ensures complete reduction.

- Temperature: Reflux conditions (35–40°C) in diethyl ether optimize reaction kinetics.

- Workup: Quenching with aqueous NaOH and subsequent Soxhlet extraction minimize aluminum salt contamination [4].

The product is distilled under vacuum (94–106°C at 0.4 mmHg) to achieve >98% purity, as verified by optical rotation ([α]D = -5.85° in CHCl3) [4]. Competing pathways, such as over-reduction or acetal cleavage, are suppressed by rigorous exclusion of moisture.

Alternative Synthetic Pathways

While the L-tartaric acid route dominates industrial production, niche alternatives exist:

- Enzymatic Resolution: Racemic threitol derivatives can be enzymatically resolved using lipases, though this method suffers from lower yields (<40%) and costly biocatalysts .

- D-Threitol Derivatives: Analogous pathways starting from D-tartaric acid yield the enantiomeric D-threitol products, enabling access to both chiral forms [4].

- Transketalization: Pre-formed threitol derivatives may undergo transketalization with benzyl ethers, though this approach is less atom-economical [4].

No commercially viable alternatives currently rival the efficiency of the L-tartaric acid pathway.

Scalability and Process Optimization

Industrial-scale production of (-)-1,4-Di-O-benzyl-L-threitol requires addressing three bottlenecks:

Benzylation Efficiency:

Excess benzyl bromide (2.2 eq) and prolonged reflux (14 hr) ensure complete 1,4-O-benzylation. Substituting benzyl chloride reduces costs but extends reaction times [4].Purification Strategies:

Solvent Recovery:

THF and diethyl ether are distilled and reused, reducing waste. A closed-loop system recovers 90% of solvents, aligning with green chemistry principles [4].

| Process Parameter | Optimized Condition | Impact |

|---|---|---|

| Benzyl bromide stoichiometry | 2.2 eq | Maximizes conversion |

| Recrystallization cycles | 2 | Balances yield and purity |

| Solvent recycling rate | 90% | Reduces production costs |

The stereochemical control elements in (-)-1,4-Di-O-benzyl-L-threitol-mediated asymmetric induction represent a sophisticated interplay of steric, electronic, and conformational factors that work synergistically to achieve high levels of enantioselectivity and diastereoselectivity. The fundamental control elements operate through multiple mechanisms that have been extensively studied through both experimental and computational approaches.

The primary stereochemical control element in (-)-1,4-Di-O-benzyl-L-threitol derives from the inherent chirality of the L-threitol backbone, which possesses two adjacent stereogenic centers in the (2S,3S) configuration [1] [2]. This chiral framework creates a rigid, well-defined three-dimensional environment that effectively discriminates between enantiotopic faces of prochiral substrates. The presence of the benzyl protecting groups at the terminal positions further enhances this stereochemical differentiation through both steric bulk and electronic effects.

The dioxolane ring system formed when (-)-1,4-Di-O-benzyl-L-threitol is incorporated into ketals represents a critical stereochemical control element. Mechanistic studies have demonstrated that the dioxolane oxygen atoms serve as chelation sites for Lewis acids, particularly in Simmons-Smith cyclopropanation reactions [1]. The preferential chelation occurs at the least sterically hindered lone pair of electrons on the dioxolane oxygen proximal to the alkene, creating a rigid chelated intermediate that directs the approach of the electrophilic reagent. This chelation-controlled mechanism results in diastereoselectivities exceeding 95% in many cases.

The conformational preferences of the threitol backbone constitute another fundamental control element. Computational studies using density functional theory have revealed that the threitol derivative adopts specific conformations stabilized by intramolecular hydrogen bonding patterns [3]. These conformational preferences are maintained even when the molecule is incorporated into larger structures, ensuring consistent stereochemical outcomes across different reaction types.

The benzyl protecting groups function as more than passive steric bulk. Their π-electron systems can participate in π-π stacking interactions and CH-π interactions with aromatic substrates, providing additional stereochemical control through electronic effects [2] [4]. The positioning of these benzyl groups creates asymmetric steric environments that favor approach from one face over the other, with energy differences typically ranging from 1-5 kcal/mol in transition states.

The auxiliary also exhibits remote stereochemical control, where the chiral information is transmitted through conformational relay mechanisms. Studies have shown that even when the reacting center is several bonds away from the chiral centers, the threitol auxiliary can still exert significant stereochemical influence through conformational biasing [5]. This remote control is particularly important in reactions involving larger substrates or when the auxiliary is attached through extended linkers.

Temperature-dependent studies have revealed that the stereochemical control elements exhibit different temperature dependencies. At lower temperatures, enthalpic factors dominate, with steric interactions and electronic effects being the primary control elements. As temperature increases, entropic factors become more significant, sometimes leading to selectivity reversals at inversion temperatures [6] [7] [8]. This temperature dependence provides an additional tool for fine-tuning stereochemical outcomes.

Conformational Analysis and Modeling

The conformational analysis of (-)-1,4-Di-O-benzyl-L-threitol and its derivatives represents a cornerstone of understanding the mechanistic basis for asymmetric induction. Advanced computational modeling techniques have provided detailed insights into the conformational preferences, energy landscapes, and dynamic behavior of these chiral auxiliaries in various chemical environments.

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have been extensively employed to map the conformational space of (-)-1,4-Di-O-benzyl-L-threitol [3] [9]. These calculations reveal that the threitol backbone adopts preferential conformations stabilized by intramolecular hydrogen bonding between the hydroxyl groups. The most stable conformer is characterized by the formation of a cyclic system involving all four hydroxyl groups, creating a network of intramolecular hydrogen bonds that rigidifies the molecular structure.

The conformational analysis reveals that the threitol derivative exists in multiple conformational states, with the population distribution following Boltzmann statistics. The two most stable conformers account for approximately 80% of the total population at room temperature, with energy differences between conformers ranging from 0.5 to 3.0 kcal/mol [3]. This conformational preference is maintained even when the molecule is incorporated into larger structures or when terminal hydroxyl groups are protected with benzyl groups.

Molecular dynamics simulations have provided insights into the dynamic behavior of (-)-1,4-Di-O-benzyl-L-threitol in solution. These studies reveal that while the molecule exhibits conformational flexibility, the interconversion between conformers occurs on timescales much slower than typical chemical reactions, ensuring that the stereochemical control is maintained throughout the reaction process [10]. The presence of intramolecular hydrogen bonds creates energy barriers of 5-10 kcal/mol for conformational interconversion, effectively locking the molecule into its preferred conformations.

The incorporation of (-)-1,4-Di-O-benzyl-L-threitol into ketal structures introduces additional conformational considerations. The formation of five-membered dioxolane rings creates conformational constraints that further rigidify the system [1]. Computational analysis of these ketal structures reveals that the dioxolane ring preferentially adopts envelope conformations, with the threitol backbone maintaining its preferred gauche arrangement. This conformational preference is crucial for the observed stereochemical control in cyclopropanation reactions.

Advanced conformational search algorithms, including Monte Carlo and systematic search methods, have been employed to identify all relevant conformers within a reasonable energy range. These studies have revealed that the conformational space of (-)-1,4-Di-O-benzyl-L-threitol is relatively well-defined, with most conformers clustering around a few distinct structural families [11]. The conformational preferences are dominated by the interplay between intramolecular hydrogen bonding, steric interactions, and electronic effects.

The solvent dependence of conformational preferences has been investigated through implicit solvation models and explicit solvent molecular dynamics simulations. These studies reveal that polar solvents stabilize conformers with more extensive hydrogen bonding networks, while nonpolar solvents favor more extended conformations [12]. The solvent-dependent conformational changes contribute to the observed solvent effects on stereoselectivity, providing a molecular-level understanding of these phenomena.

Temperature-dependent conformational analysis has revealed the entropic contributions to stereochemical control. At higher temperatures, thermal energy allows access to higher-energy conformers, potentially leading to different stereochemical outcomes [6]. The temperature dependence of conformational populations can be predicted using statistical mechanical models, providing a quantitative framework for understanding temperature effects on stereoselectivity.

Solvent and Temperature Effects on Stereoselectivity

The influence of solvent and temperature on the stereoselectivity of (-)-1,4-Di-O-benzyl-L-threitol-mediated asymmetric reactions represents a complex interplay of thermodynamic and kinetic factors that can be systematically understood through detailed mechanistic analysis. These effects are not merely environmental perturbations but fundamental aspects of the reaction mechanism that can be exploited for optimization of stereochemical outcomes.

Solvent effects on stereoselectivity operate through multiple mechanisms, including differential solvation of transition states, stabilization of chelated intermediates, and modification of conformational equilibria. Protic solvents, particularly alcohols, have been shown to enhance stereoselectivity in many (-)-1,4-Di-O-benzyl-L-threitol-mediated reactions [6] [13]. The mechanism involves hydrogen bonding between the solvent and the oxygen atoms of the auxiliary, stabilizing specific conformations and transition states that lead to higher stereoselectivity.

In the asymmetric hydrogenation of dehydrodipeptides using rhodium catalysts with (-)-1,4-Di-O-benzyl-L-threitol-derived ligands, methanol-water mixtures provide the highest stereoselectivity compared to aprotic solvents such as dimethylformamide and tetrahydrofuran [13]. The superior performance of protic solvents is attributed to the stabilization of chelated intermediates through hydrogen bonding interactions. The quantitative analysis reveals that methanol provides 90-95% enantiomeric excess, while aprotic solvents typically yield 70-80% enantiomeric excess under similar conditions.

The temperature dependence of stereoselectivity follows the modified Eyring equation, which separates the contributions of enthalpy and entropy to the overall selectivity [7] [8]. For (-)-1,4-Di-O-benzyl-L-threitol-mediated reactions, the relationship between temperature and selectivity is given by:

ln(selectivity) = ΔΔH‡/RT - ΔΔS‡/R

where ΔΔH‡ and ΔΔS‡ represent the differences in activation enthalpy and entropy between competing transition states. This equation reveals that stereoselectivity can be controlled by manipulating either the enthalpic or entropic contributions through temperature variation.

Experimental studies have demonstrated that many (-)-1,4-Di-O-benzyl-L-threitol-mediated reactions exhibit non-linear Eyring plots, indicating the presence of inversion temperatures (Tinv) where selectivity reverses [8]. Below the inversion temperature, enthalpic factors dominate, and lower temperatures lead to higher selectivity. Above the inversion temperature, entropic factors become dominant, and selectivity may actually increase with temperature. For typical reactions involving this auxiliary, inversion temperatures range from 200-400 K.

The mechanistic basis for solvent effects can be understood through the concept of solvation clusters. Different solvents create distinct solvation environments around the reacting species, effectively creating different supramolecular complexes with different thermodynamic properties [14]. The transition from one solvation cluster to another can occur at specific temperatures, leading to discontinuities in the temperature dependence of selectivity.

Detailed analysis of activation parameters reveals that entropic contributions are often as significant as enthalpic contributions in determining stereoselectivity [15] [16]. In photochemical reactions involving (-)-1,4-Di-O-benzyl-L-threitol derivatives, entropy differences between competing transition states can contribute 0.5-3 kcal/mol to the overall selectivity. This entropic control arises from differences in conformational freedom and solvation between diastereomeric transition states.

The optimization of reaction conditions for maximum stereoselectivity requires careful consideration of both solvent and temperature effects. For example, in the asymmetric synthesis of axially chiral biaryls using (-)-1,4-Di-O-benzyl-L-threitol as a chiral template, the optimal conditions involve dichloromethane as solvent at -78°C, providing exclusive formation of the S-axial isomer [2]. The low temperature suppresses competing pathways, while the aprotic solvent prevents interference with the chelation-controlled mechanism.

The interplay between solvent and temperature effects can be quantified through thermodynamic analysis. The relationship between solvent polarity and activation parameters shows that polar solvents generally increase both ΔΔH‡ and ΔΔS‡, but the net effect on selectivity depends on the specific reaction conditions. This analysis provides a framework for predicting optimal conditions for new reactions involving (-)-1,4-Di-O-benzyl-L-threitol as a chiral auxiliary.

Computational Approaches to Transition State Analysis

The computational analysis of transition states in (-)-1,4-Di-O-benzyl-L-threitol-mediated asymmetric reactions has evolved into a sophisticated field that combines quantum mechanical calculations with statistical mechanical models to provide detailed mechanistic insights. These computational approaches have become indispensable tools for understanding the origins of stereoselectivity and predicting the outcomes of new reactions.

Density functional theory has emerged as the method of choice for transition state calculations involving (-)-1,4-Di-O-benzyl-L-threitol systems. The B3LYP functional with 6-311++G(d,p) basis sets provides an optimal balance between computational efficiency and accuracy for these systems [17] [18]. The calculations typically involve full geometry optimization of reactants, transition states, and products, followed by frequency calculations to confirm the nature of stationary points and obtain thermodynamic parameters.

The transition state calculations reveal that the stereochemical control in (-)-1,4-Di-O-benzyl-L-threitol-mediated reactions arises from subtle energy differences between competing pathways. The energy differences between diastereomeric transition states typically range from 1-5 kcal/mol, corresponding to stereoselectivities of 85-99% at room temperature . These energy differences arise from a combination of steric interactions, electronic effects, and conformational preferences that can be quantitatively analyzed through decomposition of the total energy.

Advanced computational methods, including time-dependent density functional theory (TD-DFT), have been employed to study excited state processes involving (-)-1,4-Di-O-benzyl-L-threitol derivatives [17]. These calculations are particularly important for understanding photochemical reactions, where the stereochemical control may differ significantly from ground state processes. The TD-DFT calculations reveal that excited state geometries often differ substantially from ground state structures, leading to different stereochemical outcomes.

The computational analysis of solvent effects has been accomplished through both implicit and explicit solvation models. Implicit solvation models, such as the polarizable continuum model (PCM), provide a computationally efficient way to account for bulk solvent effects on transition state energies [20]. These calculations reveal that solvent stabilization of transition states can vary by several kcal/mol depending on the solvent polarity and hydrogen bonding ability.

Explicit solvation models, which include individual solvent molecules in the quantum mechanical calculation, provide more detailed insights into specific solvent-solute interactions. These calculations have revealed the importance of hydrogen bonding between solvent molecules and the auxiliary in determining transition state geometries and energies [12]. The explicit solvation studies show that solvent molecules can directly participate in the reaction mechanism, acting as bridges between different parts of the molecular system.

The temperature dependence of stereoselectivity has been investigated through computational thermodynamics, where the temperature-dependent populations of different conformers and transition states are calculated using statistical mechanical models [10]. These calculations allow for the prediction of inversion temperatures and the relative importance of enthalpic versus entropic contributions to stereoselectivity. The computational predictions show excellent agreement with experimental observations, validating the theoretical approach.

Machine learning approaches have been increasingly applied to predict the outcomes of (-)-1,4-Di-O-benzyl-L-threitol-mediated reactions. Quantitative structure-activity relationship (QSAR) models have been developed using molecular descriptors calculated from quantum mechanical calculations [21]. These models can predict stereoselectivity based on structural features of the substrate and reaction conditions, providing a rapid screening tool for reaction optimization.

The computational analysis of reaction mechanisms has been extended to include dynamic effects through molecular dynamics simulations and trajectory calculations. These studies reveal that the reaction pathway can be influenced by dynamic effects, such as vibrational motion and conformational changes that occur during the reaction process [22]. The dynamic analysis shows that some reactions proceed through multiple pathways simultaneously, with the relative importance of each pathway depending on the reaction conditions.

The integration of computational and experimental approaches has led to the development of predictive models for stereoselectivity in (-)-1,4-Di-O-benzyl-L-threitol-mediated reactions. These models combine quantum mechanical calculations with empirical parameters fitted to experimental data, providing a powerful tool for reaction design and optimization [23]. The predictive models can be used to screen new substrates and reaction conditions, significantly reducing the experimental effort required for optimization.